1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol .
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(METHOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(ETHOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The unique combination of functional groups in 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27N3O4/c1-4-16-31-19-8-6-18(7-9-19)22(28)20-21(17-10-12-25-13-11-17)27(24(30)23(20)29)15-5-14-26(2)3/h4,6-13,21,28H,1,5,14-16H2,2-3H3/b22-20- |
InChI Key |
DUHWSQDJRQJEPU-XDOYNYLZSA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(\C2=CC=C(C=C2)OCC=C)/O)/C(=O)C1=O)C3=CC=NC=C3 |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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